molecular formula C19H14N4O2 B10915646 6-methyl-3-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-methyl-3-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915646
M. Wt: 330.3 g/mol
InChI Key: QIEAECHBYHMXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of fused pyridine derivatives. These compounds are known for their diverse biological activities and are frequently used in drug design and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes to form iodoisoxazoles . This is followed by further reactions to introduce the pyridine and carboxamide groups. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and quality of the final product. Additionally, the use of microwave-assisted synthesis has been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

6-METHYL-3-PHENYL-N~4~-(2-PYRIDYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other fused pyridine derivatives, such as:

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

6-methyl-3-phenyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14N4O2/c1-12-11-14(18(24)22-15-9-5-6-10-20-15)16-17(23-25-19(16)21-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,22,24)

InChI Key

QIEAECHBYHMXHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.